Methyl 4-amino-1-isopropyl-1h-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid with a substituted amine, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with isopropylamine under acidic conditions, followed by esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce various amines. Substitution reactions can introduce halogens or other functional groups onto the pyrrole ring.
Scientific Research Applications
Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism by which Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction pathways and metabolic reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 4-amino-1-phenyl-1H-pyrrole-2-carboxylate: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting how the compound interacts with other molecules and its overall stability.
Biological Activity
Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrrole ring structure, which includes an amino group and an isopropyl substituent. Its molecular formula is C8H12N2O2, with a molecular weight of 182.22 g/mol. The presence of the amino group is believed to enhance its interaction with various biological targets, making it a candidate for pharmacological investigations.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that it may be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features are thought to contribute to its ability to inhibit bacterial growth .
Table 1: Antimicrobial Activity Data
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | |
Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | |
Escherichia coli | 3.12 - 12.5 |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that compounds with similar structural characteristics often demonstrate significant cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation .
Case Study: Inhibition of Kinase Activity
A study evaluating the kinase inhibitory activities of related compounds found that derivatives similar to this compound exhibited IC50 values ranging from nanomolar concentrations, indicating potent inhibitory effects on cancer-related kinases such as Mer and c-Met .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Interaction with Biological Targets : The amino group enhances the compound's ability to form hydrogen bonds with target proteins, facilitating stronger interactions.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, which may lead to reduced proliferation in cancer cells.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with altered biological activities. For instance, modifications in the substituents on the pyrrole ring can significantly affect the compound's potency and selectivity against specific biological targets .
Table 2: Structural Variants and Their Activities
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | C7H10N2O2 | Antimicrobial |
Methyl 4-nitro-1H-pyrrole-2-carboxylic acid | C8H8N2O3 | Anticancer |
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 4-amino-1-propan-2-ylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)11-5-7(10)4-8(11)9(12)13-3/h4-6H,10H2,1-3H3 |
InChI Key |
XBFQBHGKHXYMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)OC)N |
Origin of Product |
United States |
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